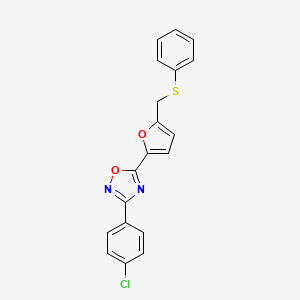

3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

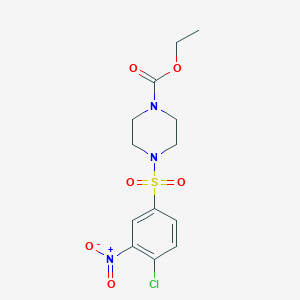

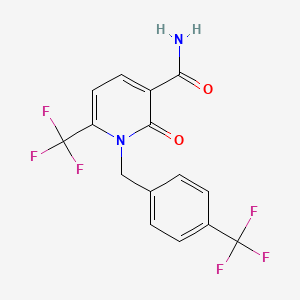

The compound “3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime” is a complex organic molecule. It contains a 2,4-dichlorophenyl group, a phenylhydrazono group, and an oxime group . These types of compounds are often involved in various chemical reactions and can exhibit a range of properties.

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Applications De Recherche Scientifique

Antioxidant Properties

- Oximes as Antioxidants: Oximes, like 3-(phenylhydrazono) butan-2-one, have been studied for their antioxidant properties. Research has shown that low concentrations of such oximes can decrease hydrogen peroxide-induced lipid peroxidation. This suggests their potential as antioxidant compounds (Puntel et al., 2008).

Chemical Structures and Reactions

- Phenylhydrazono-Phenylazo Tautomerism: Studies have explored the structural characteristics of compounds like 2-oxo-1,3-bis(phenylhydrazono) derivatives, revealing insights into their tautomerism and structural behaviors (Fatiadi & Isbell, 1966).

- Reactivity and Condensation Reactions: Research on 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal and similar compounds has revealed their behavior in various condensation reactions, contributing to the synthesis of different organic compounds (Al-Mousawi & El-Apasery, 2012).

Synthesis and Structural Analysis

- Synthesis of Novel Oxime Ethers: The first synthesis of novel oxime ethers, like 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O -benzyl oximes, has been reported, providing insights into their chemical properties and potential applications (Erdogan, 2016).

Antibacterial Activity

- Oxime Ester Derivatives and Antibacterial Activity: Studies have shown that certain oxime ester derivatives exhibit significant antibacterial activity against various bacteria, indicating their potential in medical applications (Liu et al., 2008).

Crystal Structure Analysis

- X-Ray Crystal Structure Analysis: Research on the crystal structure of related oximes, like 1,3-diphenyl-propan-2-one oxime, has contributed to understanding their molecular arrangement and hydrogen bonding patterns (Low et al., 2010).

Reactivity with Reactive Oxygen Species

- Reactivity with Singlet Oxygen: Studies on compounds like edaravone, which can react with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid, have revealed the potential of these compounds in scavenging reactive oxygen species, beneficial in treating conditions like stroke or ALS (Amekura et al., 2022).

Computational Studies

- Density Functional Theory (DFT) Analyses: DFT calculations have been performed on similar oxime compounds to understand their molecular electrostatic potential, global reactivity descriptors, and other chemical properties, enhancing the knowledge of their chemical behavior (Kenawi & Elnagdi, 2006).

Propriétés

IUPAC Name |

(2Z,3E)-1-(2,4-dichlorophenyl)-3-hydroxyimino-2-(phenylhydrazinylidene)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O2/c16-10-6-7-12(13(17)8-10)15(21)14(9-18-22)20-19-11-4-2-1-3-5-11/h1-9,19,22H/b18-9+,20-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJIJDOGNXFXLF-NPOUHDBISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(/C=N/O)\C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2461655.png)

![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461666.png)

![Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461667.png)